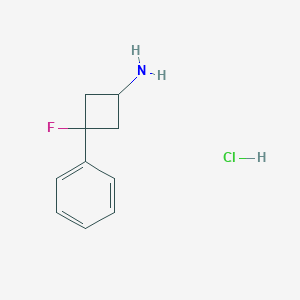

cis-3-Fluoro-3-phenylcyclobutanamine hcl

Description

Contextual Significance of Cyclobutane (B1203170) Scaffolds in Organic Synthesis

Cyclobutane scaffolds, while less common than their five- and six-membered counterparts, are found in a number of natural products and have garnered increasing attention in synthetic chemistry. beilstein-journals.org The inherent ring strain of the cyclobutane framework imparts distinct conformational properties and reactivity, making it a valuable motif for accessing unique chemical space. nih.gov The synthesis of complex cyclobutane-containing molecules remains a challenge, driving the development of innovative synthetic methodologies. beilstein-journals.orgdntb.gov.ua The rigid, three-dimensional nature of the cyclobutane ring can serve as a useful scaffold for orienting substituents in a precise manner, which is of particular interest in medicinal chemistry and materials science.

Strategic Incorporation of Fluorine in Molecular Design for Modulating Reactivity and Structural Features

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a variety of properties. bldpharm.com Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a compound. Furthermore, the electron-withdrawing nature of fluorine can influence the acidity or basicity (pKa) of nearby functional groups, which can in turn affect a molecule's pharmacokinetic profile.

Overview of cis-3-Fluoro-3-phenylcyclobutanamine HCl as a Chemical Research Target

This compound is a specific example of a substituted cyclobutane amine that embodies the aforementioned design principles. The "cis" stereochemistry indicates that the fluorine and amine substituents are on the same side of the cyclobutane ring. This compound serves as a valuable research chemical and building block for the synthesis of more complex molecules. Its structural features—a strained cyclobutane ring, a metabolically stabilizing fluorine atom, and a sterically and electronically influential phenyl group—make it a target of interest for exploring structure-activity relationships in various chemical and biological systems. Research into compounds of this class often focuses on their synthesis, characterization, and the investigation of their physicochemical properties to understand the interplay of the different structural motifs.

Interactive Data Tables

Table 1: Physicochemical Properties of Related 3-Fluorocyclobutylamines

| Compound | pKa | logD (pH 7.4) |

| cis-3-Fluoro-3-methylcyclobutanamine | 9.8 | -0.6 |

| trans-3-Fluoro-3-methylcyclobutanamine | 9.8 | -0.5 |

| cis-3-Phenylcyclobutanamine | 9.9 | 0.9 |

| trans-3-Phenylcyclobutanamine | 9.9 | 1.1 |

| cis-3-Fluoro-3-phenylcyclobutanamine (predicted) | ~9.1 | ~1.0 |

| trans-3-Fluoro-3-phenylcyclobutanamine (predicted) | ~9.1 | ~1.2 |

Note: Predicted values for the title compound are based on trends observed in analogous compounds where fluorination leads to a decrease in pKa by approximately 0.8 units.

Properties

Molecular Formula |

C10H13ClFN |

|---|---|

Molecular Weight |

201.67 g/mol |

IUPAC Name |

3-fluoro-3-phenylcyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H12FN.ClH/c11-10(6-9(12)7-10)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H |

InChI Key |

MISRENHAXWOSRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)F)N.Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of Cis 3 Fluoro 3 Phenylcyclobutanamine

Reactions of the Amine Group for Functionalization

The primary amine group is a versatile functional handle for a wide array of chemical transformations, enabling the introduction of various substituents to modulate the compound's physicochemical and biological properties.

N-Alkylation: The nitrogen atom of the primary amine in cis-3-Fluoro-3-phenylcyclobutanamine can readily undergo N-alkylation reactions. These reactions involve the formation of a new carbon-nitrogen bond and can be achieved using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. Metal-free catalysis, for instance using triarylboranes, has emerged as a mild and efficient method for the N-alkylation of a wide variety of amine substrates with aryl esters. semanticscholar.orgrsc.org These reactions typically proceed in good to excellent yields, providing access to secondary and tertiary amine derivatives. semanticscholar.orgrsc.org

N-Acylation: N-acylation is a fundamental reaction for the formation of amide bonds. rsc.org The primary amine of cis-3-Fluoro-3-phenylcyclobutanamine can be acylated using various acylating agents, including acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction is crucial for the synthesis of a wide range of amide derivatives with diverse functionalities. Recent advancements in this area include the development of catalytic methods for the direct acylation of amines with carboxylic acids, offering a more atom-economical approach. rsc.org

A summary of common N-alkylation and N-acylation reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, base | Secondary or Tertiary Amine |

| Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine | |

| Aryl ester, B(C₆F₅)₃ catalyst | N-Aryl Amine | |

| N-Acylation | Acyl chloride/anhydride, base | Amide |

| Carboxylic acid, coupling agent (e.g., DCC, EDC) | Amide | |

| Carboxylic acid, B₃NO₂ heterocycle catalyst | N-Acyl Sulfoximine |

Beyond simple amides, the amine group serves as a precursor for a variety of other nitrogen-containing functional groups.

Carbamates: Carbamates can be synthesized from the reaction of the primary amine with chloroformates or by the reaction with carbon dioxide to form a carbamic acid intermediate, which can then be further reacted. grafiati.com Biocatalytic approaches using esterases have also been developed for the efficient synthesis of carbamates in aqueous media. These derivatives are of significant interest in medicinal chemistry.

Other Derivatives: The reactivity of the primary amine allows for its conversion into a multitude of other functionalities, including sulfonamides (by reaction with sulfonyl chlorides), ureas (by reaction with isocyanates), and guanidines. Each of these transformations introduces a distinct functional group with the potential to alter the parent molecule's properties in a predictable manner.

Transformations Involving the Cyclobutane (B1203170) Ring System

The four-membered cyclobutane ring is characterized by significant ring strain, which influences its reactivity and provides pathways for unique chemical transformations.

The inherent strain in the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by various reagents and are often driven by the relief of ring strain. The regioselectivity of the ring-opening is a critical aspect and can be influenced by the substituents on the cyclobutane core. For instance, in donor-acceptor substituted cyclobutanes, the ring-opening can be controlled by the electronic nature of the substituents. researchgate.netchemistryviews.org The presence of the fluorine and phenyl groups in cis-3-Fluoro-3-phenylcyclobutanamine would be expected to significantly influence the regioselectivity of such reactions. Hydrogenation of cycloalkanes with catalysts like nickel or platinum can also lead to ring opening to form saturated hydrocarbons. pharmaguideline.com

Modern synthetic methods allow for the direct functionalization of C-H bonds, including those on a cyclobutane ring. Catalyst-controlled C-H functionalization offers a powerful tool for introducing new substituents at specific positions of the cyclobutane core. nih.gov For arylcyclobutanes, rhodium(II) catalysts have been shown to selectively functionalize either the benzylic C1 position or the C3 position, depending on the catalyst's steric and electronic properties. nih.gov This approach provides access to 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. nih.gov Palladium-catalyzed C(sp³)–H arylation has also been utilized for the synthesis of di- and tri-substituted cyclobutane derivatives.

Reactivity and Derivatization at the Phenyl Substituent

The phenyl group of cis-3-Fluoro-3-phenylcyclobutanamine is an aromatic ring and is therefore susceptible to electrophilic aromatic substitution (EAS) reactions. These reactions allow for the introduction of a wide range of substituents onto the aromatic ring, further diversifying the molecular structure.

The following table summarizes the common types of electrophilic aromatic substitution reactions.

| Reaction | Reagents | Electrophile |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |

Utility as a Key Building Block for More Complex Molecular Architectures

The unique trifecta of a rigid cyclobutane core, a strategically positioned fluorine atom, and a primary amine handle makes cis-3-fluoro-3-phenylcyclobutanamine a sought-after starting material in synthetic campaigns. Its utility spans the synthesis of analogues of known bioactive compounds and the exploration of novel chemical space.

The primary amine can readily undergo a variety of well-established chemical reactions, including but not limited to:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amide bonds. This is a fundamental transformation for introducing a vast range of functional groups.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which are prevalent motifs in a multitude of therapeutic agents.

Alkylation and Reductive Amination: The amine can be alkylated with alkyl halides or undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. These reactions are crucial for modulating the basicity and lipophilicity of the resulting molecules.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to ureas and thioureas, respectively. These functional groups are known to participate in key hydrogen bonding interactions with biological targets.

Cyclization Reactions: The amine can be incorporated into heterocyclic ring systems through various cyclization strategies, further expanding the structural diversity of the resulting compounds.

The presence of the fluorine atom and the phenyl group on the same carbon atom of the cyclobutane ring introduces a significant degree of conformational rigidity. This pre-organization of the molecule can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The fluorine atom itself can modulate the pKa of the amine, influence metabolic stability by blocking potential sites of oxidation, and engage in favorable interactions with protein targets.

Table 1: Representative Reactions of cis-3-Fluoro-3-phenylcyclobutanamine

| Reaction Type | Reagent/Conditions | Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride, base | Amide |

| Sulfonylation | Benzenesulfonyl chloride, base | Sulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary Amine |

Strategies for Generating Chemical Libraries Based on the cis-3-Fluoro-3-phenylcyclobutanamine Scaffold

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a multitude of compounds to identify new lead structures. The cis-3-fluoro-3-phenylcyclobutanamine scaffold is an excellent starting point for library synthesis due to its inherent drug-like properties and the synthetic accessibility of its primary amine.

A common strategy for library generation involves a parallel synthesis approach, where the core scaffold is reacted with a diverse set of building blocks. For instance, an array of carboxylic acids can be coupled to the primary amine of cis-3-fluoro-3-phenylcyclobutanamine to generate a library of amides. Similarly, a collection of sulfonyl chlorides, aldehydes/ketones, or isocyanates can be employed to produce libraries of sulfonamides, secondary/tertiary amines, or ureas, respectively.

Table 2: Example of a Combinatorial Library Design

| Scaffold | Reagent Set 1 (Carboxylic Acids) | Reagent Set 2 (Sulfonyl Chlorides) |

|---|---|---|

| cis-3-Fluoro-3-phenylcyclobutanamine | R¹-COOH, R²-COOH, R³-COOH... | R⁴-SO₂Cl, R⁵-SO₂Cl, R⁶-SO₂Cl... |

This combinatorial approach allows for the systematic exploration of the chemical space around the core scaffold. By varying the substituents introduced at the amine position, chemists can fine-tune the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability, in the pursuit of optimized biological activity. The rigid nature of the cyclobutane ring ensures that the appended substituents are projected into distinct vectors of three-dimensional space, which can be critical for effective interaction with the binding sites of target proteins.

Mechanistic Investigations and Computational Studies of Cis 3 Fluoro 3 Phenylcyclobutanamine and Its Analogs

Elucidation of Reaction Mechanisms in Cyclobutanamine Synthesis

The construction of the cyclobutane (B1203170) core is often achieved through cycloaddition reactions, among other methods. The mechanisms of these transformations are critical for controlling the regiochemistry and stereochemistry of the final products.

The [2+2] cycloaddition is a primary and widely used method for synthesizing cyclobutanes. kib.ac.cn This reaction involves the formation of a cyclobutane ring from two alkene components. According to the Woodward-Hoffmann rules, the thermal suprafacial [2+2] cycloaddition of two ethylene (B1197577) units is symmetry-forbidden. pku.edu.cnharvard.edu However, these reactions can proceed through alternative pathways, particularly photochemical routes or through stepwise mechanisms involving intermediates. harvard.edu

Key mechanistic pathways for [2+2] cycloadditions include:

Concerted Photochemical Cycloaddition: In the presence of light, one alkene is promoted to an excited state, which allows for a symmetry-allowed concerted [π2s + π2s] cycloaddition to occur. harvard.edu

Stepwise Diradical Mechanism: For certain substrates, particularly halogenated ethylenes, the reaction can proceed through a stepwise pathway. acs.org This involves the formation of a diradical intermediate, which then undergoes ring closure to form the cyclobutane product. This pathway is often kinetically preferred over concerted processes for substrates like tetrafluoroethylene. acs.org

Keteniminium Salt Cycloadditions: Intramolecular cycloadditions involving keteniminium salts represent a stereoselective method for synthesizing substituted cyclobutylamines. kib.ac.cn

Ketenes and Alkenes: The reaction of ketenes with alkenes is a powerful tool for cyclobutanone (B123998) synthesis. pku.edu.cn It is generally accepted that this reaction is concerted and proceeds via a perpendicular transition state, explained by the interaction between the alkene's Highest Occupied Molecular Orbital (HOMO) and the ketene's Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn

Computational studies, such as Density Functional Theory (DFT), have revealed that many [2+2] cycloadditions are concerted processes. pku.edu.cn The regioselectivity of these reactions can often be predicted by analyzing the stability of carbocation-like character in the transition states. pku.edu.cn For instance, in the intramolecular cycloaddition of ene-ketenes, the reaction favors the pathway that proceeds through the more stable carbocation intermediate. pku.edu.cn

Lewis acids play a crucial role in promoting [2+2] cycloaddition reactions that might otherwise be inefficient or forbidden. They function by coordinating to one of the reactants, typically a carbonyl group or other Lewis basic site, which alters the electronic properties of the substrate. This activation can lower the energy barrier for the cycloaddition.

For example, silyl (B83357) enol ethers can react with α,β-unsaturated compounds in a stepwise, Lewis acid-catalyzed process to form cyclobutanes. harvard.edu The mechanism involves the Lewis acid activating the unsaturated compound, followed by a Michael-type addition of the silyl enol ether to form a cationic intermediate. Subsequent intramolecular aldol-type cyclization and elimination of the silyl group yield the cyclobutane ring. harvard.edu

Lewis acids can also mediate the transformation of other cyclic compounds. For instance, 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles react with Lewis acids like aluminum trichloride (B1173362) or boron trifluoride etherate. The Lewis acid facilitates triazole ring opening and the elimination of a nitrogen molecule, leading to the formation of reactive vinyl cation intermediates which then cyclize to form various products. nih.gov This demonstrates the power of Lewis acids to generate reactive intermediates that can undergo subsequent ring-forming reactions.

Catalytic enantioselective reactions are essential for producing chiral cyclobutanes with high optical purity. These processes operate through well-defined catalytic cycles, where a chiral catalyst repeatedly engages with the substrate to produce the desired enantiomer.

A proposed catalytic cycle for a cobalt-catalyzed reductive coupling of cyclobutenes and aldehydes illustrates this process. rsc.org

Catalyst Activation: A Co(II) precursor is reduced by a stoichiometric reductant (e.g., Zn) to generate the active Co(I) complex.

Substrate Coordination: The Co(I) species coordinates with the cyclobutene (B1205218) and the aldehyde.

Oxidative Cyclization: A diastereo- and enantioselective oxidative cyclization occurs, forming a metallacycle intermediate. The stereoselectivity is controlled by the chiral ligand on the cobalt catalyst.

Protonation/Product Release: The metallacycle is protonated (e.g., by water), releasing the functionalized cyclobutane product.

Catalyst Regeneration: The resulting Co(III) species is reduced back to the active Co(I) state by the stoichiometric reductant, completing the cycle. rsc.org

Similarly, organocatalytic approaches, such as those using dienamine catalysis, can achieve formal enantioselective [2+2] cycloadditions through a combination of aminocatalysis and hydrogen-bonding activation. nih.gov

The stereochemistry of substituted cyclobutanes is a critical aspect of their synthesis, and controlling it is a significant challenge. The final stereochemical outcome is determined by a combination of factors, including substrate geometry, catalyst control, and reaction conditions.

Substrate Control: The inherent stereochemistry of the starting materials can be transferred to the product. For example, the ring contraction of a cis-substituted pyrrolidine (B122466) can lead to the stereoselective formation of a cis-substituted cyclobutane, effectively transferring the stereoinformation from the starting material to the product. acs.org

Catalyst Control: The choice of catalyst is paramount in stereoselective synthesis. Chiral catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.gov For instance, in rhodium-catalyzed C-H functionalization, different rhodium catalysts can direct the reaction to different positions on the cyclobutane ring (regiodivergence) and control the stereochemistry. nih.gov Computational studies can rationalize the stereochemical outcome by analyzing the transition state structures formed with the catalyst. nih.gov

Thermodynamic vs. Kinetic Control: The relative stability of stereoisomers can also influence the product distribution. While 1,2-trans relationships in cyclobutanes are generally favored energetically over cis relationships, the energy difference between 1,3-cis and trans isomers can be very small, potentially leading to mixtures of epimers under thermodynamic control. nih.gov

Reaction Mechanism: The mechanism itself dictates the stereochemical outcome. For instance, the stereospecific ring contraction of pyrrolidines to cyclobutanes is believed to proceed via a singlet 1,4-biradical that undergoes rapid C-C bond formation before bond rotation can occur, leading to a stereoretentive outcome. acs.org In contrast, concerted [4+2] cycloadditions and stepwise [2+2] cycloadditions follow different stereochemical rules. acs.org

Theoretical and Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. It provides detailed insights into reaction pathways, energetics, and the structures of transient species that are often difficult or impossible to observe experimentally. mdpi.com

DFT calculations are widely used to model the potential energy surface of a reaction, allowing for the determination of key parameters that govern reaction feasibility and selectivity. pku.edu.cnacs.org

Reaction Energetics: DFT can accurately calculate the free energies of reactants, products, and intermediates. This information helps determine whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). pku.edu.cn

Transition States (TS): By locating the transition state structures on the potential energy surface, DFT can calculate the activation energy (ΔG‡) of a reaction. This is the energy barrier that must be overcome for the reaction to proceed. Lower activation energies correspond to faster reaction rates. Comparing the activation energies of competing pathways allows chemists to predict the major product. acs.org

Intermediates: DFT can optimize the geometries and calculate the energies of reaction intermediates, such as diradicals or metallacycles. rsc.orgacs.org This helps to confirm the stepwise or concerted nature of a mechanism.

For example, DFT studies on the intramolecular [2+2] cycloaddition of ene-ketenes showed that the concerted pathway is favored and helped to create a model to predict regiochemistry based on the stability of the developing carbocation character in the transition state. pku.edu.cn In another study on the synthesis of cyclobutanes from pyrrolidines, DFT calculations identified the rate-determining step as the release of N₂ to form a singlet 1,4-biradical, with a calculated activation energy of 17.7 kcal/mol. The subsequent ring closure was found to be barrierless, explaining the stereoretentive nature of the reaction. acs.org

The table below presents selected activation energies calculated using DFT for various cyclobutane-forming or related reactions, illustrating the quantitative insights provided by these computational methods.

| Reaction Type | Reactant(s) | Pathway/Step | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrrolidine Ring Contraction | Pyrrolidine derivative (R=2-Cl) | N₂ release (RDS) | 17.7 | acs.org |

| Pyrrolidine Ring Contraction | Pyrrolidine derivative (R=4-OMe) | N₂ release (RDS) | 16.0 | acs.org |

| Intramolecular [2+2] Cycloaddition | Ene-ketene 5 | Normal [2+2] | 30.1 | pku.edu.cn |

| Intramolecular Dimerization | Ene-ketene 5 | Dimerization | 27.5 | pku.edu.cn |

| Rh-catalyzed [2+2+2] Cycloaddition | Allene-ene-yne | Overall Barrier | 32.1 | rsc.org |

These computational approaches not only rationalize experimental observations but also guide future synthetic efforts by predicting reaction outcomes and identifying promising catalytic systems for the synthesis of complex molecules like cis-3-Fluoro-3-phenylcyclobutanamine. acs.orgrsc.org

Conformational Analysis and Prediction of Molecular Geometries

The conformational landscape of cyclobutane derivatives is complex due to the puckered nature of the four-membered ring. Unlike planar representations often used for simplicity, cyclobutane and its substituted analogs exist in non-planar conformations to alleviate torsional strain. The puckering of the ring leads to two distinct substituent positions: axial and equatorial. The equilibrium geometry is a delicate balance between angle strain and torsional strain. In the case of 1,3-disubstituted cyclobutanes, the cis and trans isomers exhibit different conformational preferences to minimize steric interactions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

For cis-3-Fluoro-3-phenylcyclobutanamine, the fluorine and phenyl groups are on the same side of the ring. Computational studies, primarily using Density Functional Theory (DFT), are employed to predict the most stable conformations and the corresponding molecular geometries. These calculations help in determining key structural parameters.

Table 1: Predicted Molecular Geometries of a Representative cis-3-Aryl-3-fluorocyclobutanamine Analog

| Parameter | Value |

| C-C (ring) bond length | ~1.55 Å |

| C-F bond length | ~1.40 Å |

| C-N bond length | ~1.47 Å |

| C-C-C (ring) bond angle | ~88-90° |

| Ring Puckering Angle | ~20-30° |

Note: These are representative values based on general computational studies of substituted cyclobutanes and may vary for the specific molecule.

Electronic Structure Characterization and Reactivity Prediction

The electronic structure of cis-3-Fluoro-3-phenylcyclobutanamine is significantly influenced by the presence of the highly electronegative fluorine atom and the phenyl group. Quantum chemical calculations are instrumental in characterizing the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. These parameters are crucial for predicting the molecule's reactivity.

The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the basicity of the amine group and the reactivity of the cyclobutane ring. This effect can be quantified through computational analysis of atomic charges and molecular electrostatic potential maps. The phenyl group, on the other hand, can participate in electronic delocalization and π-stacking interactions.

Table 2: Calculated Electronic Properties of a Representative Fluorinated Phenylcyclobutane System

| Property | Predicted Value/Observation |

| Dipole Moment | Increased due to the C-F bond |

| HOMO Energy | Lowered by the inductive effect of fluorine |

| LUMO Energy | Influenced by both fluorine and phenyl substituents |

| Mulliken Atomic Charges | Significant negative charge on fluorine, positive charge on the adjacent carbon |

Note: These are general predictions based on the known electronic effects of the substituents.

Computational Modeling of Spectroscopic Data (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly valuable. DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for this purpose. nih.gov

Table 3: Representative Predicted ¹⁹F NMR Chemical Shifts for Fluorinated Cycloalkanes

| Compound Type | Predicted ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |

| Fluorocyclobutane | -190 to -210 |

| Benzylic Fluorides | -160 to -180 |

Note: The actual chemical shift for cis-3-Fluoro-3-phenylcyclobutanamine HCl will be specific to its unique electronic and steric environment.

Application of Isotopic Labeling Studies for Mechanistic Delineation

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing unambiguous evidence for reaction mechanisms. rsc.orgwikipedia.org In the context of cis-3-Fluoro-3-phenylcyclobutanamine and its analogs, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule to study various transformations.

For instance, to elucidate the mechanism of a synthetic route to fluorinated cyclobutylamines, one could use a labeled precursor. By tracking the position of the isotope in the final product and any byproducts, it is possible to determine bond-forming and bond-breaking steps. For example, ¹⁵N-labeling of the amine precursor would allow researchers to follow the nitrogen atom throughout a multi-step synthesis, confirming its retention or transformation. nih.govacs.org

Similarly, deuterium labeling can be used to probe kinetic isotope effects (KIEs). A significant KIE observed when a C-H bond is replaced by a C-D bond indicates that the cleavage of this bond is involved in the rate-determining step of the reaction. This information is invaluable for optimizing reaction conditions and understanding the intimate details of the reaction pathway.

Fundamental Structure-Reactivity Relationships in Fluorinated Cyclobutanamine Systems (focused on intrinsic chemical behavior)

The intrinsic chemical behavior of fluorinated cyclobutanamine systems is governed by a complex interplay of steric and electronic effects imparted by the fluorine atom and other substituents on the cyclobutane ring.

Electronic Effects:

Inductive Effect: The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and influences the electron density of neighboring atoms. In fluorinated cyclobutylamines, this can decrease the basicity of the amine group compared to its non-fluorinated analog.

Hyperconjugation: Interactions between the C-F bond orbitals and adjacent C-C or C-H bond orbitals can also play a role in the stability and reactivity of these systems.

Steric Effects:

The size of the fluorine atom (van der Waals radius of 1.47 Å) is comparable to that of a hydrogen atom (1.20 Å), but its electronic cloud is more substantial. The stereochemistry of the fluorine substituent (cis or trans) relative to other groups on the cyclobutane ring significantly impacts the molecule's conformational preferences and can influence its interaction with biological targets or reagents.

Advanced Characterization Techniques in Structural Elucidation for Cis 3 Fluoro 3 Phenylcyclobutanamine

X-ray Crystallography for Precise Determination of Absolute and Relative Stereochemistry

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional structure of a crystalline compound. This technique provides precise coordinates of each atom in the crystal lattice, thereby confirming the molecular structure, connectivity, and, crucially, both the relative and absolute stereochemistry of chiral centers.

For cis-3-Fluoro-3-phenylcyclobutanamine HCl, a single-crystal X-ray diffraction analysis would yield a detailed structural model. The "cis" configuration, which describes the relative orientation of the fluorine and amine substituents on the cyclobutane (B1203170) ring, would be definitively confirmed by observing these groups on the same face of the ring. Furthermore, the analysis would reveal the bond lengths, bond angles, and torsion angles, providing insight into the conformational puckering of the cyclobutane ring. In cases where a chiral resolving agent is used during crystallization, the absolute stereochemistry of the molecule can also be determined.

Table 1: Illustrative Crystallographic Data for a Cyclobutane Derivative

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.456 |

| c (Å) | 18.789 |

| β (°) | 98.76 |

| Volume (ų) | 1023.4 |

| Z | 4 |

Note: The data in this table is illustrative for a related cyclobutane compound and is intended to represent the type of information obtained from an X-ray crystallography experiment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides comprehensive information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In the case of this compound, ¹H NMR would reveal the number of distinct proton environments and their multiplicities, offering clues about adjacent protons. The phenyl protons would appear in the aromatic region, while the cyclobutane protons would be found in the aliphatic region. ¹³C NMR would identify the number of unique carbon atoms, including the quaternary carbon attached to the fluorine and phenyl groups.

¹⁹F NMR is particularly informative for fluorinated compounds. researchgate.netdtic.mil The chemical shift of the fluorine atom provides insight into its electronic environment. Furthermore, coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) can be observed in both the ¹H and ¹⁹F spectra, which is instrumental in confirming the stereochemistry. For the cis isomer, specific nuclear Overhauser effect (NOE) correlations between the fluorine atom and the protons of the amine group or the cyclobutane ring would be expected, indicating their spatial proximity on the same side of the ring.

Table 2: Representative ¹H NMR Chemical Shifts for a Phenylcyclobutane Moiety

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Phenyl-H | 7.20-7.40 | m | - |

| Cyclobutane-CH₂ | 2.50-2.80 | m | - |

Note: This table presents typical chemical shift ranges and is for illustrative purposes.

Advanced Mass Spectrometry for Molecular Identification and Reaction Monitoring

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are critical for confirming the molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns.

For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₃FN⁺). This is a crucial step in confirming the identity of the synthesized compound. MS/MS experiments involve the isolation and fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern can help to identify key structural motifs, such as the loss of the phenyl group or the fluorine atom, further corroborating the proposed structure. This technique is also invaluable for monitoring the progress of chemical reactions by detecting the presence of starting materials, intermediates, and the final product in a reaction mixture.

Table 3: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

|---|

Note: The values are hypothetical and represent the expected accuracy of an HRMS experiment.

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating stereoisomers. High-performance liquid chromatography (HPLC) is commonly used for purity analysis, providing quantitative information about the presence of any impurities.

For chiral molecules like cis-3-Fluoro-3-phenylcyclobutanamine, the separation of enantiomers and diastereomers is of paramount importance. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations due to its high efficiency and speed. Using a chiral stationary phase, SFC can effectively separate the cis and trans diastereomers of 3-fluoro-3-phenylcyclobutanamine, as well as the enantiomers of the cis isomer. This allows for the isolation of the desired stereoisomer and the accurate determination of its stereochemical purity.

Table 4: Example of a Chiral SFC Separation Method

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | CO₂ / Methanol with amine additive |

| Flow Rate | 3.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Isomer 1) | 4.5 min |

Note: This table illustrates a typical set of conditions for a chiral SFC separation and the expected outcome.

Broader Research Implications and Future Directions in Fluorinated Cyclobutanamine Chemistry

Development of Novel Synthetic Routes for Diverse Fluorinated Cyclobutane (B1203170) Derivatives

The synthesis of fluorinated cyclobutane derivatives has historically presented challenges in synthetic chemistry. nih.gov However, recent progress has paved the way for more diverse and complex molecular architectures. Future research will likely focus on expanding the toolbox of synthetic chemists to allow for the efficient and selective construction of these valuable scaffolds.

One promising direction is the development of cascade reactions, which allow for the construction of complex molecules from simple starting materials in a single operation, minimizing purification steps and waste. sciencedaily.com For instance, a cascade approach starting from cyclobutanol (B46151) derivatives has been shown to generate di- and trifluorinated molecules through the sequential generation of reactive intermediates. sciencedaily.com Another key area is the functionalization of pre-formed cyclobutane rings. Methods for the divergent fluorination of alkylidenecyclobutanes using reagents like Selectfluor have been developed, yielding a variety of products such as fluorohydrins, fluoroethers, and fluoroketones without destroying the cyclobutane core. rsc.orgbohrium.com

Furthermore, asymmetric catalysis is crucial for producing enantioenriched fluorinated cyclobutanes. Rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has emerged as a highly selective method, yielding chiral building blocks that can be transformed into a wide array of derivatives. nih.govresearchgate.net The development of multicomponent reactions, such as merging aldol (B89426) and Wittig reactions with visible-light-induced [2+2] cycloadditions, also represents a powerful strategy for assembling densely functionalized cyclobutane cores. researchgate.net

Future efforts will likely concentrate on broadening the substrate scope of these reactions, improving their scalability, and discovering entirely new transformations to access novel fluorinated cyclobutane-containing chemical space.

Table 1: Comparison of Selected Synthetic Strategies for Fluorinated Cyclobutanes

| Strategy | Key Features | Advantages | Potential Future Development |

|---|---|---|---|

| Cascade Reactions | Sequential reactions in one pot from simple precursors. sciencedaily.com | High efficiency, reduced waste, step economy. sciencedaily.com | Expansion to a wider range of fluorinated starting materials and product classes. |

| Asymmetric Hydroboration | Rhodium-catalyzed reaction on gem-difluorinated cyclobutenes. nih.govresearchgate.net | Excellent regio- and enantioselectivity, versatile building blocks. nih.gov | Development of catalysts for other types of fluorinated alkenes. |

| Divergent Fluorination | Functionalization of alkylidenecyclobutanes with Selectfluor. rsc.orgbohrium.com | Access to multiple product types from a common intermediate. rsc.org | Exploration of other electrophilic fluorinating agents and nucleophiles. |

| [2+2] Photocycloaddition | Visible-light-induced cycloaddition of olefins. researchgate.netresearchgate.net | Direct formation of the cyclobutane ring, good functional group tolerance. researchgate.net | Development of enantioselective variants with broader substrate scope. researchgate.net |

Exploration of Green Chemistry Principles in the Synthesis of cis-3-Fluoro-3-phenylcyclobutanamine

The increasing importance of sustainability in the chemical industry necessitates the development of greener synthetic routes for all molecules, including fluorinated compounds. dovepress.com The synthesis of cis-3-Fluoro-3-phenylcyclobutanamine and its analogs provides an opportunity to implement the principles of green chemistry, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. dovepress.comresearchgate.net

Key areas for future green chemistry research in this field include:

Solvent Selection: A significant portion of chemical waste is from organic solvents. ucsb.edu Research into performing fluorination reactions in more environmentally benign solvents, or even in water, is a major goal. The use of "designer" surfactants to create nanoreactors in water can facilitate reactions of water-insoluble organic substrates, a technique known as aqueous micellar catalysis. ucsb.edu Recent studies have also challenged the long-held belief that nucleophilic fluorination reactions cannot proceed in protic or aqueous media, opening new possibilities for greener processes. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. dovepress.com Cascade reactions and cycloadditions are inherently more atom-economical than multi-step linear syntheses that involve protecting groups and generate stoichiometric byproducts.

Alternative Energy Sources: Utilizing alternative energy inputs like mechanochemistry (grinding), which can promote reactions in the absence of solvents, offers a significant green advantage. mdpi.com This solvent-free method has been successfully applied to the synthesis of fluorinated imines, demonstrating its potential for other fluorination chemistries. mdpi.com Photochemical reactions using visible light also represent a more energy-efficient approach compared to traditional heating. researchgate.net

Safer Reagents: Traditional fluorinating agents can be hazardous. dovepress.com The development and adoption of safer, more manageable fluorinating reagents is crucial. While reagents like Selectfluor are widely used, ongoing research aims to find even more benign alternatives. bohrium.com

Innovation in Catalytic Systems for Enhanced Stereoselectivity and Efficiency in Cyclobutanamine Transformations

Catalysis is central to the efficient and selective synthesis of complex molecules like cis-3-Fluoro-3-phenylcyclobutanamine. Future innovations in catalytic systems will be essential for controlling stereochemistry, improving yields, and expanding the scope of accessible cyclobutanamine derivatives.

The stereoselective synthesis of multi-substituted cyclobutanes remains a significant challenge. researchgate.net Catalyst-controlled regiodivergent reactions, where different catalysts steer a reaction towards different constitutional isomers from the same starting materials, are a particularly powerful tool. For example, Cu(I) and Cu(II) catalytic systems have been shown to achieve different, highly diastereoselective hydrophosphinations of acyl bicyclobutanes. nih.gov

For the synthesis of chiral aminocyclobutanes, organocatalysis presents a valuable metal-free alternative. Cinchona alkaloids, for example, have been used to catalyze the asymmetric assembly of α-(arylamino)cyclobutanones from racemic starting materials. doi.org Furthermore, cobalt-catalyzed carbon-carbon bond-forming reactions of cyclobutenes initiated by enantioselective carbometalation represent a novel pathway for creating complex, enantioenriched cyclobutanes. researchgate.net

Future research will likely focus on:

Novel Catalyst Design: Developing new ligand frameworks for transition metals (e.g., Rh, Pd, Co, Cu) to achieve higher levels of stereocontrol and catalytic turnover.

Broader Reaction Scope: Applying existing and new catalytic systems to a wider range of fluorinated substrates to synthesize diverse cyclobutanamine libraries.

Mechanistic Understanding: Combining experimental studies with computational chemistry to gain a deeper understanding of catalytic cycles, which can guide the rational design of more efficient and selective catalysts. acs.orgnih.gov

Potential Contributions to the Field of Advanced Materials and Supramolecular Chemistry through Scaffold Modification

The rigid, three-dimensional structure of the cyclobutane ring, combined with the unique electronic properties of fluorine, makes fluorinated cyclobutanamine scaffolds intriguing building blocks for materials science and supramolecular chemistry. lifechemicals.com While their application in these fields is less explored than in medicinal chemistry, significant potential exists.

The introduction of a cyclobutane fragment can impose conformational restrictions on a molecule, a property useful in the design of structured polymers and molecular materials. lifechemicals.com The strong dipole moment associated with the C-F bond can influence intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, which are fundamental to the self-assembly processes in supramolecular chemistry.

For example, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane, which possesses an extremely large dipole moment, has been used as a platform for living supramolecular polymerization, where molecules self-assemble into well-defined nanofibers. uni-ulm.denih.gov By analogy, strategically modifying the cis-3-Fluoro-3-phenylcyclobutanamine scaffold—for instance, by introducing additional functional groups capable of self-recognition—could lead to the creation of novel supramolecular polymers, gels, or liquid crystals. These materials could have applications in areas such as stress-responsive polymers or molecular sensing. lifechemicals.com

Synergistic Integration of Experimental and Computational Methods for Rational Molecular Design in Organic Synthesis

The collaboration between experimental and computational chemistry has become an indispensable tool for modern organic synthesis. nih.govrsc.orgscielo.br This synergy is particularly valuable in the complex landscape of fluorinated molecules, where the effects of fluorine on reactivity and conformation can be subtle and difficult to predict intuitively.

Computational methods, such as Density Functional Theory (DFT), can be used to:

Elucidate Reaction Mechanisms: Calculations can map out the energy profiles of potential reaction pathways, helping to explain observed selectivity or predict the outcome of new reactions. acs.orgscielo.br This is crucial for optimizing catalytic systems and designing novel synthetic routes. researchgate.net

Predict Molecular Properties: The physicochemical properties of new fluorinated cyclobutanamine derivatives can be calculated before their synthesis, helping to prioritize targets with desired characteristics. wiley.com For instance, computational tools can predict 19F NMR shifts, aiding in the structural identification of new compounds. nih.gov

Guide Rational Design: By simulating the interactions between molecules, computational chemistry can guide the design of new catalysts, reagents, and materials. openmedicinalchemistryjournal.comnih.gov This "in silico" approach accelerates the discovery process by focusing experimental efforts on the most promising candidates. nih.gov

The interplay is reciprocal; experimental results provide crucial benchmarks for refining computational models, leading to more accurate predictions. rsc.org This integrated approach allows for a deeper understanding of chemical phenomena than either method could achieve in isolation, accelerating the pace of innovation in the synthesis and application of compounds like cis-3-Fluoro-3-phenylcyclobutanamine. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.